2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dibromo-6-chloropyrazin-2-amine with suitable reagents can lead to the formation of the desired compound . Another method involves the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced cyclization . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Oxidation and Reduction:
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential as a kinase inhibitor, which could be useful in developing treatments for various diseases.
Organic Materials: The compound’s unique structure makes it a candidate for use in organic optoelectronic materials, such as field-effect transistors, light-emitting diodes, and photovoltaic cells.
Biological Studies: The compound’s biological activity, including antimicrobial and antiviral properties, makes it a subject of interest in biological research.
Mechanism of Action
The exact mechanism of action for 2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, and modulating their activity . This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in certain cell types .
Comparison with Similar Compounds
2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine can be compared to other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: This compound shares a similar core structure but lacks the chlorine substituents, which can affect its reactivity and biological activity.
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine: This compound has bromine atoms instead of chlorine, which can lead to different reactivity patterns in substitution reactions.
Properties
Molecular Formula |
C6H3Cl2N3 |
---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
2,7-dichloro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-6-5(3)11-4(8)2-10-6/h1-2H,(H,9,10) |
InChI Key |
NXWZOEXJVYJWSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)Cl |
Origin of Product |
United States |
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